![molecular formula C21H16Cl2N2O3 B5501498 3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves regiospecific reactions, with the structural confirmation often requiring single-crystal X-ray analysis due to the complexity of identifying the correct regioisomer through spectroscopic techniques alone. These methods highlight the challenges in synthesizing and correctly identifying compounds within this class (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by significant conformational diversity, particularly in the arrangement of the methoxybenzene and pyrazole rings. Single-crystal X-ray analysis has been essential for unambiguous determination of their structure, demonstrating the presence of unique molecular interactions and hydrogen-bonded chains in the solid state (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of such molecules are closely related to their structural features. For example, the presence of chlorophenyl groups significantly influences the electronic characteristics of the molecule, affecting its reactivity in various chemical reactions, such as N-arylation processes (Liu, Liu, Ma, Liu, Xie, & Dai, 2014).
Physical Properties Analysis
The physical properties, including crystal packing and hydrogen bonding patterns, play a crucial role in determining the stability and solubility of these compounds. Studies have shown that weak C-H...A interactions and classical hydrogen bonding significantly contribute to the solid-state structure of these molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
On the chemical front, these compounds exhibit a range of interactions, including hydrogen bonding and π-π interactions, which are pivotal in understanding their chemical behavior and reactivity. The presence of chlorophenyl and methoxy groups introduces electronic effects that influence their chemical properties, such as acidity and potential reactivity in substitution reactions (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).
Scientific Research Applications
Synthesis and Structural Analysis
Studies on related compounds have demonstrated the importance of regiospecific synthesis techniques and structural analysis via spectroscopic methods and X-ray crystallography. For instance, Kumarasinghe, Hruby, and Nichol (2009) detailed the synthesis of closely related pyrazol compounds, highlighting the challenge of regioisomer identification and the role of X-ray crystallography in determining molecular structure unambiguously. These methods are crucial for confirming the desired product in synthetic chemistry research, especially when dealing with complex molecules such as the one (Kumarasinghe, Hruby, & Nichol, 2009).
Corrosion Inhibition
Another significant area of application is the use of pyrazole derivatives as corrosion inhibitors. Olasunkanmi and Ebenso (2019) explored the effectiveness of quinoxaline-based propanones as inhibitors of mild steel corrosion, employing both experimental and computational methods. Their findings suggest that these compounds can significantly reduce corrosion rates, making them valuable for industrial applications where metal preservation is critical (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied, with some compounds showing promising antibacterial and antifungal effects. For example, Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic properties, and antimicrobial activity of a specific pyrazole derivative. Their research combined experimental and theoretical approaches to understand the molecule's behavior and its potential as an antimicrobial agent (Sivakumar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-17-7-4-14(5-8-17)19(26)9-6-16-13-25(11-10-20(27)28)24-21(16)15-2-1-3-18(23)12-15/h1-9,12-13H,10-11H2,(H,27,28)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFCQSUPWZIICQ-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C=C2/C=C\C(=O)C3=CC=C(C=C3)Cl)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-chlorophenyl)-4-[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid |
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